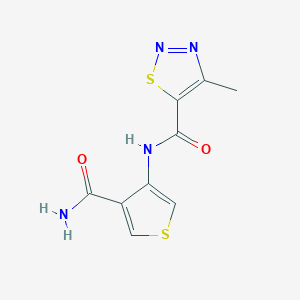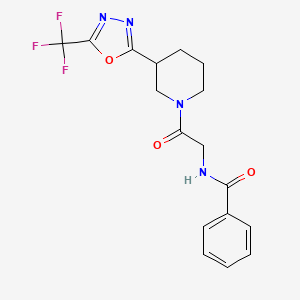
N-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzamide is a compound belonging to a class of organic compounds known as oxadiazoles, which exhibit a wide range of biological activities. Its structure features a trifluoromethyl group, enhancing its stability and bioavailability. The piperidin-1-yl and benzamide groups contribute to its potential as a pharmacologically active compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzamide typically involves several steps:
Formation of the oxadiazole ring: This involves the reaction of a hydrazide with an appropriate acid derivative, commonly utilizing acylation conditions.
Introduction of the piperidin-1-yl group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
Addition of the benzamide group: The final step involves coupling the benzamide moiety through condensation reactions under specific conditions, which might include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: For large-scale production, optimizations include the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent selection, temperature control, and pressure conditions are meticulously managed to ensure consistency and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly on the piperidine ring, yielding different oxidized species under varying conditions.
Reduction: Reduction reactions, particularly on the oxadiazole ring, can yield less oxidized forms of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for functional modifications of the compound.
Common Reagents and Conditions: Oxidizing agents like PCC (pyridinium chlorochromate) for selective oxidations, reducing agents like lithium aluminum hydride for reduction reactions, and diverse catalysts for substitution reactions are frequently used.
Major Products Formed: Depending on the reagents and conditions used, the major products typically include modified versions of the original compound with varied functional groups introduced or altered through these reactions.
科学研究应用
The compound has significant applications across several scientific disciplines:
Chemistry: As a reagent in organic synthesis, it serves as a building block for creating complex molecules due to its versatile functional groups.
Biology: It is used in the development of molecular probes for studying biological pathways and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for its potential anti-inflammatory and anticancer properties.
Industry: The compound is valuable in the development of agrochemicals and materials science due to its stability and reactivity.
作用机制
The compound exerts its effects through interactions at the molecular level, binding to specific targets such as enzymes or receptors, thereby influencing biological pathways. The trifluoromethyl group enhances its interaction with hydrophobic pockets in proteins, while the oxadiazole and piperidin-1-yl groups contribute to its binding affinity and specificity.
相似化合物的比较
5-(trifluoromethyl)-1,3,4-oxadiazole derivatives: These share the oxadiazole core and exhibit similar biological activities but differ in side-chain modifications.
N-(2-oxo-2-(piperidin-1-yl)ethyl)benzamide derivatives: These lack the trifluoromethyl group, affecting their stability and bioactivity.
Uniqueness: The presence of the trifluoromethyl group in N-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzamide confers unique physicochemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other compounds in its class.
属性
IUPAC Name |
N-[2-oxo-2-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3/c18-17(19,20)16-23-22-15(27-16)12-7-4-8-24(10-12)13(25)9-21-14(26)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDYQNZJWWIGJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CNC(=O)C2=CC=CC=C2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
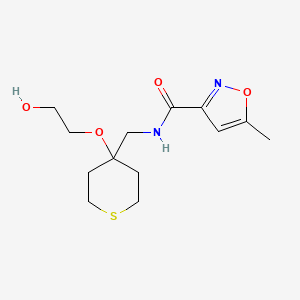
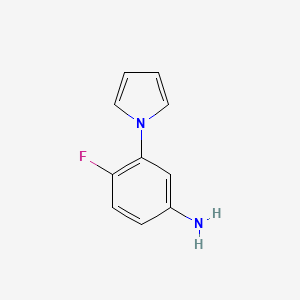
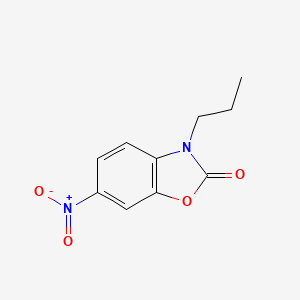
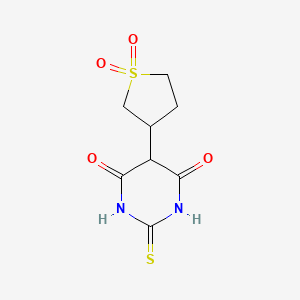
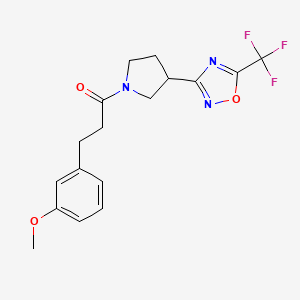
![N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide](/img/structure/B2773469.png)
![8-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2773470.png)
![(Z)-methyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2773471.png)
![7-(3-chlorophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2773473.png)
![8,9-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2773474.png)
![2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2773479.png)
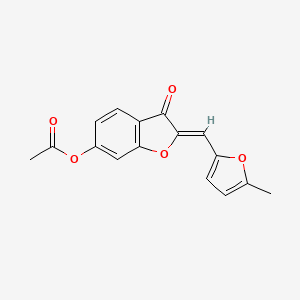
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide](/img/structure/B2773482.png)
